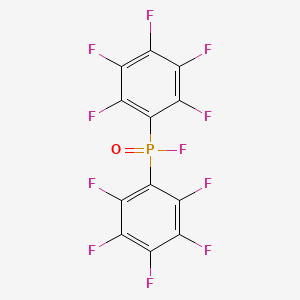
Phosphinic fluoride, bis(pentafluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic fluoride, bis(pentafluorophenyl)- is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound contains a phosphorus atom bonded to two pentafluorophenyl groups and a fluoride ion, making it a valuable reagent in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinic fluoride, bis(pentafluorophenyl)- can be synthesized through a multi-step reaction process. One common method involves the reaction of pentafluorophenylmagnesium bromide with phosphorus trichloride, followed by fluorination using anhydrous hydrogen fluoride . The reaction conditions typically require an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of phosphinic fluoride, bis(pentafluorophenyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to achieve high yields and purity. The use of advanced fluorination techniques and specialized equipment ensures the efficient production of this compound for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Phosphinic fluoride, bis(pentafluorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The fluoride ion can be substituted with other nucleophiles, leading to the formation of different phosphinic derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, where the phosphorus atom changes its oxidation state.
Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form phosphinic acid derivatives.
Common Reagents and Conditions
Common reagents used in reactions with phosphinic fluoride, bis(pentafluorophenyl)- include anhydrous hydrogen fluoride, pentafluorophenylmagnesium bromide, and various nucleophiles. Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving phosphinic fluoride, bis(pentafluorophenyl)- include various phosphinic acid derivatives, phosphonates, and other organophosphorus compounds .
Scientific Research Applications
Phosphinic fluoride, bis(pentafluorophenyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinic and phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of phosphinic fluoride, bis(pentafluorophenyl)- involves its ability to interact with various molecular targets and pathways. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds and promoting various chemical reactions. Its interactions with biomolecules are of particular interest in medicinal chemistry, where it may influence biological processes through its unique chemical structure .
Comparison with Similar Compounds
Phosphinic fluoride, bis(pentafluorophenyl)- can be compared with other similar compounds, such as:
Phosphonitrilic derivatives: These compounds also contain phosphorus and fluorine atoms but have different structural arrangements and reactivity.
Bis(pentafluorophenyl)borane: This compound shares the pentafluorophenyl groups but has a boron atom instead of phosphorus, leading to different chemical properties and applications.
The uniqueness of phosphinic fluoride, bis(pentafluorophenyl)- lies in its specific combination of phosphorus, fluorine, and pentafluorophenyl groups, which confer distinct reactivity and versatility in various chemical processes.
Properties
CAS No. |
22474-69-7 |
|---|---|
Molecular Formula |
C12F11OP |
Molecular Weight |
400.08 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[fluoro-(2,3,4,5,6-pentafluorophenyl)phosphoryl]benzene |
InChI |
InChI=1S/C12F11OP/c13-1-3(15)7(19)11(8(20)4(1)16)25(23,24)12-9(21)5(17)2(14)6(18)10(12)22 |
InChI Key |
GSTHFHVBXCPKBP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)P(=O)(C2=C(C(=C(C(=C2F)F)F)F)F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




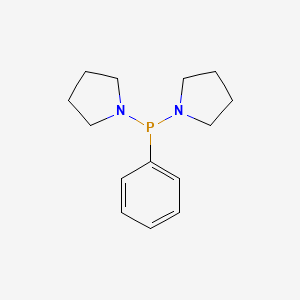
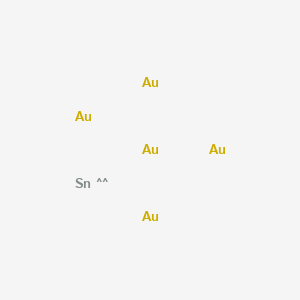
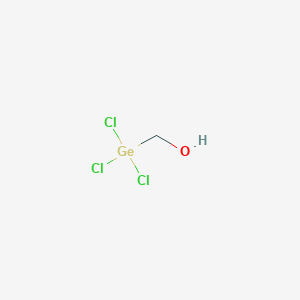
![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
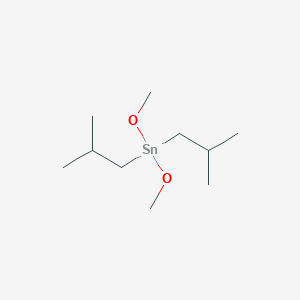
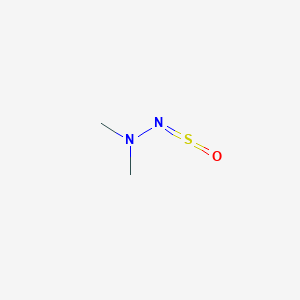
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)
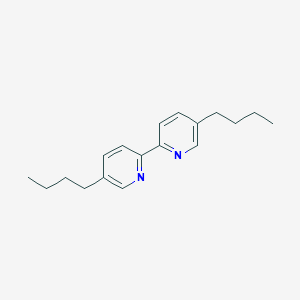
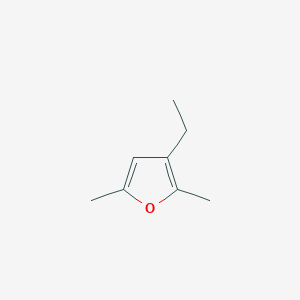
![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
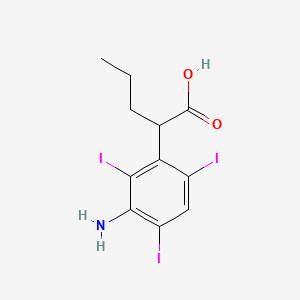
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
